molecular formula C5H9ClF3N B8244690 trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B8244690
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-MMALYQPHSA-N
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Description

trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H9ClF3N. It is a cyclobutanamine derivative where a trifluoromethyl group is attached to the second carbon of the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethylated precursor with an amine source in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • trans-2-(Trifluoromethyl)cyclobutanol
  • trans-2-(Trifluoromethyl)cyclobutanone
  • trans-2-(Trifluoromethyl)cyclobutylamine

Comparison: Compared to these similar compounds, trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride is unique due to its amine group, which allows for a wider range of chemical reactions and applications. The presence of the hydrochloride salt also enhances its solubility and stability in various solvents .

Properties

IUPAC Name

(1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMJJAPNAKGEH-MMALYQPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307778-24-9
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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